Palazestrant

Oral Bioavailability Pharmacokinetics SERD

Palazestrant (OP-1250) is an oral CERAN/SERD that delivers complete ERα blockade by fully inhibiting both AF1 and AF2 transcriptional activity while inducing receptor degradation (EC50=0.52 nM). Unlike fulvestrant (poor oral bioavailability) or tamoxifen (partial agonism), it provides consistent oral efficacy across wild-type and ESR1-mutant tumors. Documented synergy with CDK4/6 inhibitors and proven brain penetrance make it the reagent of choice for tackling endocrine resistance and breast cancer brain metastasis.

Molecular Formula C28H36FN3O
Molecular Weight 449.6 g/mol
CAS No. 2092925-89-6
Cat. No. B10860972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalazestrant
CAS2092925-89-6
Molecular FormulaC28H36FN3O
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCCCN1CC(C1)OC2=CC=C(C=C2)C3C4=C(CC(N3CC(C)(C)F)C)C5=CC=CC=C5N4
InChIInChI=1S/C28H36FN3O/c1-5-14-31-16-22(17-31)33-21-12-10-20(11-13-21)27-26-24(23-8-6-7-9-25(23)30-26)15-19(2)32(27)18-28(3,4)29/h6-13,19,22,27,30H,5,14-18H2,1-4H3/t19-,27-/m1/s1
InChIKeyLBSFUBLFDCAEKV-XHCCPWGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palazestrant (CAS 2092925-89-6) Procurement Guide: Baseline Characterization and Procurement Context


Palazestrant (OP-1250) is an investigational small molecule belonging to a new class of estrogen receptor (ER)-targeting agents termed Complete Estrogen Receptor Antagonists (CERANs), with an additional mechanism of action as a Selective Estrogen Receptor Degrader (SERD) [1]. It functions as a potent antagonist of ERα (IC50 = 6.4 nM) and induces its degradation in MCF-7 breast cancer cells (EC50 = 0.52 nM) . This compound is under active clinical investigation for the treatment of ER-positive, HER2-negative (ER+/HER2-) advanced or metastatic breast cancer, with a focus on patients who have developed resistance to prior endocrine therapies [2].

Why Fulvestrant, Elacestrant, and Tamoxifen Cannot Replace Palazestrant: A Procurement Rationale


Substitution among ER-targeting agents in the SERD/CERAN class is not straightforward due to fundamental differences in mechanism, pharmacokinetics, and clinical activity. Palazestrant distinguishes itself through a dual CERAN/SERD mechanism that completely blocks both AF1 and AF2 transcriptional activity, regardless of ESR1 mutation status, a profile not fully recapitulated by other agents [1]. Fulvestrant, while a potent SERD, suffers from poor oral bioavailability and requires painful intramuscular injection, leading to suboptimal drug exposure [2]. Tamoxifen, though orally bioavailable, exhibits partial agonist activity that limits its efficacy and can drive tumor growth in some settings [3]. Elacestrant, an oral SERD, shows limited benefit in wild-type ESR1 tumors compared to its activity in mutant settings [4]. The quantitative evidence presented in the following section details these critical differentiating factors.

Palazestrant (OP-1250): Quantifiable Evidence for Differentiated Selection in Breast Cancer Research


Oral Bioavailability vs. Fulvestrant: A Formulation and Compliance Advantage

Palazestrant demonstrates superior oral bioavailability compared to fulvestrant, which requires intramuscular administration [1]. This eliminates the need for painful injections and enables consistent once-daily oral dosing, improving patient compliance and simplifying clinical trial logistics.

Oral Bioavailability Pharmacokinetics SERD

Complete ER Antagonism: Blocking Both AF1 and AF2 vs. Tamoxifen's Partial Agonism

Palazestrant functions as a Complete Estrogen Receptor Antagonist (CERAN), blocking both AF1 and AF2 transcriptional activity, in contrast to tamoxifen, which only blocks AF2 and retains partial agonist activity on AF1 [1]. This complete blockade is critical for preventing ER-driven tumor growth, especially in the context of endocrine resistance.

Estrogen Receptor Transcriptional Activity Endocrine Resistance

Superior Preclinical Efficacy in Wild-Type ER+ Xenografts vs. Fulvestrant

In preclinical wild-type ESR1 breast cancer xenograft models, palazestrant demonstrated superior tumor growth inhibition compared to fulvestrant [1]. This suggests that palazestrant may offer enhanced clinical activity in patients whose tumors do not harbor ESR1 mutations, a population where fulvestrant's efficacy can be limited.

Xenograft Models Wild-type ESR1 In Vivo Efficacy

Superior Preclinical Efficacy in ESR1-Mutant Xenografts vs. Elacestrant

In preclinical ESR1-mutant breast cancer xenograft models, palazestrant exhibited superior tumor growth inhibition compared to elacestrant [1]. This is a key differentiating factor, as elacestrant is approved specifically for the ESR1-mutated population.

ESR1 Mutation Endocrine Resistance In Vivo Efficacy

Brain Penetrance and Intracranial Tumor Shrinkage vs. Tamoxifen

Palazestrant demonstrates superior brain penetrance and effectively shrinks intracranially implanted tumors in xenograft models, resulting in prolonged animal survival, a property superior to tamoxifen [1]. This addresses a critical unmet need, as brain metastases are a common and devastating complication of advanced breast cancer.

Brain Metastasis Blood-Brain Barrier Intracranial Efficacy

Clinical Activity in Heavily Pretreated ER+/HER2- Metastatic Breast Cancer

In a Phase 1/2 clinical trial of 146 heavily pretreated patients with ER+/HER2- metastatic breast cancer, palazestrant at the recommended Phase 2 dose of 120 mg/day demonstrated a median progression-free survival (PFS) of 4.8 months overall and 5.6 months in patients with ESR1 mutations [1]. This establishes a baseline of clinical activity in a challenging patient population, supporting its further development in Phase 3 trials.

Phase 1/2 Clinical Trial Metastatic Breast Cancer ESR1 Mutation

Optimal Procurement and Research Use Cases for Palazestrant


Investigating Complete ER Antagonism in Endocrine-Resistant Breast Cancer Models

Palazestrant is ideally suited for in vitro and in vivo studies aimed at understanding and overcoming endocrine resistance driven by both wild-type and mutant ESR1. Its unique CERAN mechanism, which blocks both AF1 and AF2 transcriptional activity, provides a powerful tool for dissecting the contributions of these domains to resistance pathways [1]. This is particularly relevant for studies where tamoxifen's partial agonism would confound results.

Preclinical Development of Combination Therapies with CDK4/6 Inhibitors

Given the established synergy between palazestrant and CDK4/6 inhibitors in preclinical xenograft models [1], procurement of this compound is highly relevant for research programs developing novel combination regimens for ER+/HER2- breast cancer. This includes studies aiming to enhance the efficacy of first-line endocrine therapy or to reverse acquired resistance to CDK4/6 inhibitors.

Modeling and Treating Breast Cancer Brain Metastasis

Palazestrant's demonstrated brain penetrance and intracranial efficacy in preclinical models [1] make it a critical reagent for studies focused on breast cancer brain metastasis. Researchers can utilize this compound to investigate mechanisms of CNS dissemination, test novel therapeutic strategies for brain metastases, and evaluate biomarkers of response in this challenging clinical scenario.

Clinical Trial Design and Biomarker Development for SERD/CERAN Agents

For clinical researchers and pharmaceutical developers, palazestrant serves as a benchmark oral CERAN/SERD. The detailed Phase 1/2 clinical data, including PFS outcomes in ESR1-mutant and wild-type populations [1], provides a quantitative reference for designing future trials and developing predictive biomarkers. Procurement of the compound enables correlative science studies, such as analyzing circulating tumor DNA (ctDNA) dynamics in response to treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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